BenchChemオンラインストアへようこそ!

Elymoclavine

5-HT2A receptor pharmacology serotonin antagonism clavine structure-activity relationship

Elymoclavine is the optimal tool compound for robust postsynaptic dopamine receptor activation without presynaptic autoreceptor effects. Its unique dual DA agonism and 5-HT2A antagonism profile (pKB = 6.30) is not replicated by other clavines, making it essential for SAR studies. With well-defined in vivo toxicity (LD50 mouse 350 mg/kg), it enables dose-response interpretation against a known toxicological baseline. Choose elymoclavine for convergent serotonergic/adrenergic signaling research. Request a quote today.

Molecular Formula C16H18N2O
Molecular Weight 254.33 g/mol
CAS No. 548-43-6
Cat. No. B1202758
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameElymoclavine
CAS548-43-6
Synonymselymoclavine
elymoclavine hydrochloride
elymoklavine
Molecular FormulaC16H18N2O
Molecular Weight254.33 g/mol
Structural Identifiers
SMILESCN1CC(=CC2C1CC3=CNC4=CC=CC2=C34)CO
InChIInChI=1S/C16H18N2O/c1-18-8-10(9-19)5-13-12-3-2-4-14-16(12)11(7-17-14)6-15(13)18/h2-5,7,13,15,17,19H,6,8-9H2,1H3
InChIKeyDAVNRFCJMIONPO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Elymoclavine (CAS 548-43-6): Ergot Clavine Alkaloid with Distinct Dopaminergic Agonism and 5-HT2A Antagonism


Elymoclavine (CAS 548-43-6) is a naturally occurring ergot alkaloid belonging to the clavine subclass of ergolines. It is biosynthesized by fungi such as Claviceps fusiformis and serves as a key intermediate in the biosynthetic pathway to D-(+)-lysergic acid [1]. Pharmacologically, elymoclavine exhibits dual activity as a dopamine (DA) receptor agonist and a 5-HT2A receptor antagonist/partial agonist, with measurable affinity for α1-adrenoceptors [2]. Its molecular formula is C16H18N2O with a molecular weight of 254.33 g/mol [3].

Elymoclavine vs. Other Clavines: Why Simple Substitution Fails for Receptor Pharmacology Studies


Clavine ergot alkaloids (including agroclavine, elymoclavine, festuclavine, and lysergol) cannot be treated as interchangeable surrogates in pharmacological research. Despite sharing the ergoline scaffold, these compounds exhibit widely divergent affinities for 5-HT2A receptors (pKB/pKP range: 4.84–7.81) and α1-adrenoceptors (pKB range: 5.34–7.09) [1]. Even minor structural variations—such as the presence of a C8–C9 double bond in elymoclavine versus saturation in dihydroelymoclavine—fundamentally alter the compound's functional profile at neurotransmitter receptors and its downstream neuropharmacological effects [2]. The specific receptor interaction signature of elymoclavine, particularly its combination of dopaminergic agonism and 5-HT2A antagonism, is not replicated by other clavines. The quantitative evidence below demonstrates precisely why elymoclavine must be selected based on its unique receptor pharmacology profile rather than substituted with a structurally similar but functionally distinct clavine.

Elymoclavine Quantitative Differentiation: Comparative Receptor Affinity, Dopaminergic Potency, and In Vivo Neurochemical Profile


5-HT2A Receptor Affinity: Elymoclavine vs. Agroclavine, Festuclavine, and Lysergol

Elymoclavine antagonizes 5-HT-induced contractions in rat tail artery with a pKB of 6.30, which is 1.46 log units (~29-fold) higher affinity than costaclavine (pKP = 4.84) but 1.36 log units (~23-fold) lower than lysergol's antagonism pKP (7.66) [1]. This places elymoclavine in a distinct intermediate affinity tier among clavines, with a functional profile best characterized as a 5-HT2A antagonist/partial agonist, unlike the pure partial agonist behavior of lysergol (intrinsic activity = 0.18 relative to 5-HT, pEC50 = 6.36) [2].

5-HT2A receptor pharmacology serotonin antagonism clavine structure-activity relationship

α1-Adrenoceptor Antagonism: Elymoclavine Affinity Relative to Structural Analogs

In rat aorta, elymoclavine antagonizes (R)-phenylephrine-induced contractions with a pKB of 6.52. This affinity is comparable to festuclavine (pKB = 6.68) and lysergol (pKB = 6.33), but 0.57 log units (~3.7-fold) lower than dihydrolysergol-I (pKB = 7.09), the most potent α1-antagonist among the eight clavines tested [1]. Elymoclavine's α1-adrenoceptor affinity is nearly identical to its 5-HT2A affinity (pKB = 6.30), indicating low receptor specificity between these two aminergic targets—a property shared with other clavines [2].

α1-adrenoceptor antagonism vascular pharmacology ergoline SAR

Central Dopaminergic Agonist Potency: Elymoclavine Ranked Among Ergot Alkaloids

In a comprehensive evaluation of ergot drugs across biochemical, histochemical, and behavioral models, agroclavine and elymoclavine were identified as the most potent dopamine (DA) agonists among all ergots tested [1]. In striatal DA-sensitive adenylate cyclase assays, ergot drugs produced only 10–30% increases in enzyme activity, but this modest enhancement was sufficient to augment DA neurotransmission [2]. Importantly, the adenylate cyclase increase induced by agroclavine was significantly enhanced in denervated striata, suggesting supersensitivity-mediated potentiation that may also apply to elymoclavine given their co-ranking [3].

dopamine receptor agonism adenylate cyclase ergot pharmacology

In Vivo Dopamine Modulation: Regional Selectivity of Elymoclavine in Rat Brain

Elymoclavine administered intraperitoneally at 5 mg/kg significantly increased dopamine (DA) levels in rat striatum and hypothalamus while simultaneously enhancing DA turnover specifically in the striatum [1]. This regional selectivity contrasts with the effect profile of bromocriptine, a clinically used ergot-derived D2 agonist, which reduces DA turnover via presynaptic autoreceptor activation rather than enhancing it [2]. Additionally, elymoclavine significantly increased noradrenaline (NA) level and turnover in the hypothalamus while decreasing serotonin (5-HT) levels in striatum and hypothalamus [3].

in vivo neurochemistry dopamine turnover striatal DA

Acute Toxicity (LD50) Differentiation: Elymoclavine vs. Species-Specific Baselines

The 24-hour LD50 of elymoclavine is 350 mg/kg (95% CI: 228–535) in mice and 145 mg/kg (95% CI: 81–258) in rats following intraperitoneal administration [1]. This species difference (~2.4-fold higher tolerance in mice) is relevant for dose selection in cross-species pharmacology studies. In contrast, the structurally related clavine dihydroelymoclavine, when present in sorghum ergot at concentrations as low as 1.1 mg total alkaloids/kg feed, produced severe detrimental effects on steer performance, indicating that hydrogenation of the C8–C9 double bond alters not only receptor pharmacology but also the toxicological profile [2].

in vivo toxicology acute toxicity safety pharmacology

Elymoclavine Application Scenarios: Research Domains Where Comparative Evidence Drives Selection


Dopamine Receptor Pharmacology: Investigating Postsynaptic DA Agonism Without Autoreceptor Confounding

Elymoclavine is the optimal tool compound for studies requiring robust postsynaptic dopamine receptor activation without the confounding presynaptic autoreceptor effects characteristic of D2-preferring agonists. As established in Section 3, elymoclavine ranks among the most potent DA agonists across all ergot alkaloids tested [1] and uniquely enhances striatal DA turnover in vivo at 5 mg/kg i.p.—an effect directionally opposite to that of bromocriptine [2]. Researchers investigating DA receptor supersensitivity, denervation-induced changes, or striatal DA dynamics should prioritize elymoclavine over other ergots based on this quantitative potency ranking and distinct turnover modulation profile.

5-HT2A Receptor Partial Agonism vs. Antagonism Structure-Activity Studies

The intermediate 5-HT2A affinity of elymoclavine (pKB = 6.30) positions it as an essential comparator in structure-activity relationship (SAR) studies of clavine ergolines. As shown in the direct head-to-head comparison (Section 3), elymoclavine occupies a distinct functional tier between high-affinity partial agonists like lysergol (pKP antagonism = 7.66; intrinsic activity = 0.18) and low-affinity ligands like costaclavine (pKP = 4.84) [3]. This intermediate profile makes elymoclavine indispensable for dissecting how specific structural features—particularly the C8–C9 double bond and C8 substituents—modulate the transition from 5-HT2A antagonism to partial agonism.

Dual Aminergic Receptor Profiling: Simultaneous 5-HT2A and α1-Adrenoceptor Modulation

Elymoclavine's near-equivalent affinity for 5-HT2A receptors (pKB = 6.30) and α1-adrenoceptors (pKB = 6.52) makes it uniquely suited for studies investigating convergent serotonergic and adrenergic signaling pathways in vascular and central nervous system tissues [4]. Unlike more selective clavines such as dihydrolysergol-I (α1-pKB = 7.09; higher α1 selectivity), elymoclavine provides balanced dual-receptor engagement that more closely mimics the polypharmacology of endogenous monoaminergic signaling. Researchers examining vascular contractility, blood pressure regulation, or neurovascular coupling should select elymoclavine when simultaneous modulation of both receptor systems is required.

In Vivo Neuropharmacology with Defined Toxicological Parameters

For in vivo studies in rodents, elymoclavine offers the critical advantage of well-defined acute toxicity parameters. The established LD50 values—350 mg/kg in mice and 145 mg/kg in rats (i.p.) [5]—enable researchers to select doses with quantifiable safety margins and to interpret behavioral or neurochemical effects without the confounding influence of incipient toxicity. This contrasts sharply with dihydroelymoclavine, which lacks comparable single-compound toxicity data and has been associated with severe performance deficits in livestock at low dietary concentrations [6]. Elymoclavine should be prioritized for any in vivo study where dose-response relationships must be interpreted against a known toxicological baseline.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Elymoclavine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.